(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
The compound (4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives can be synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Antibacterial Activity
The synthesis of this compound involves reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The resulting N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been studied for its antibacterial activity. In vitro tests against Staphylococcus aureus and Chromobacterium violaceum revealed its potential as an antimicrobial agent .
Thiazole Chemistry
Thiazole derivatives play a crucial role in drug development. The Hantzsch synthesis, used to create thiazoles, has yielded drugs like Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and antiretrovirals. Thiazole scaffolds have improved the efficacy of drugs used for treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .
Nitazoxanide Synergy
Nitazoxanide, an antimicrobial drug, shows enhanced effectiveness against H. pylori when administered alongside omeprazole. It exhibits no cross-resistance to metronidazole .
Darbufelone: Anti-Inflammatory and Anticancer Potential
Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Its structure contains a thiazole moiety, emphasizing the significance of this scaffold in drug design .
Urease Inhibition
Novel urease inhibitors have been synthesized, including 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. These compounds hold promise for their potential impact on urease-related diseases .
Anti-HIV Activity
Indole derivatives, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have been screened for anti-HIV activity. Their potential against HIV-1 and HIV-2 strains highlights the importance of heterocyclic compounds in antiviral research .
Mechanism of Action
Future Directions
Quinoline and its derivatives have versatile applications in various fields and are the subject of ongoing research . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKATLGDZWGKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone |
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